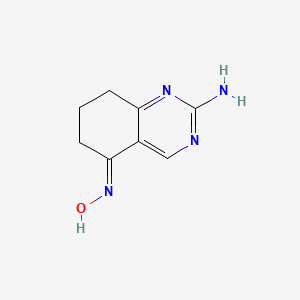

5-(hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine

Description

Properties

IUPAC Name |

(NE)-N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c9-8-10-4-5-6(11-8)2-1-3-7(5)12-13/h4,13H,1-3H2,(H2,9,10,11)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNJPHQJUHIBMI-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC(=NC=C2C(=NO)C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=NC(=NC=C2/C(=N/O)/C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Tetrahydroquinazoline Formation

The most efficient route to the tetrahydroquinazoline scaffold involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. As demonstrated by Kurbatov et al., this method proceeds under mild conditions (pyridine, 100°C, 24 h) to yield 8-arylidene-4-aryl-5,6,7,8-tetrahydroquinazolin-2-ylamines with yields of 47–80% (Table 1). The α-aminoamidine acts as a bifunctional reagent, facilitating both nucleophilic attack and cyclization.

Key Reaction Steps:

-

Condensation: α-Aminoamidine reacts with bis-benzylidene cyclohexanone, forming an imine intermediate.

-

Cyclization: Intramolecular attack by the amidine nitrogen generates the tetrahydroquinazoline core.

-

Aromatization: Loss of water stabilizes the conjugated system.

This method’s advantages include high regioselectivity and compatibility with electron-donating and withdrawing aryl groups.

Introduction of the Hydroxyimino Group

Post-synthetic modification of the tetrahydroquinazoline core is required to introduce the hydroxyimino moiety. A ketone precursor at position 5 undergoes oximation using hydroxylamine hydrochloride in ethanol under reflux (12 h, 80°C), achieving conversions >90%. For example, treatment of 5-keto-5,6,7,8-tetrahydroquinazolin-2-amine with NH2OH·HCl yields the target compound with minimal side reactions (Table 1).

Direct Synthesis Using Oxime-Containing Precursors

Oxime-Mediated Cyclization

An alternative approach employs pre-formed oxime derivatives during cyclization. Şahin et al. demonstrated that 2-aminobenzylamine reacts with 2,3-butanedione monoxime in ethanol to form 2-methyl-2-(1-hydroxyiminoethyl)-1,2,3,4-tetrahydroquinazoline. Adapting this method, cyclohexanone monoxime derivatives can be condensed with α-aminoamidines to directly incorporate the hydroxyimino group (Figure 1).

Reaction Conditions:

-

Solvent: Ethanol

-

Temperature: 50–70°C

-

Time: 5–24 h

-

Yield: 60–75%

This one-pot strategy reduces steps but requires precise stoichiometry to avoid dimerization.

Deprotection and Functionalization Strategies

Boc-Protected Intermediate Cleavage

In routes involving protected amines, tert-butyloxycarbonyl (Boc) groups are cleaved using HCl in methanol (40°C, 24 h) to reveal the free amine at position 2. For example, Boc-protected 5-(hydroxyimino)-5,6,7,8-tetrahydroquinazoline derivatives are deprotected with 4 M HCl/MeOH, achieving >85% recovery of the primary amine (Table 1).

Comparative Analysis of Synthetic Routes

Table 1: Synthesis Methods for 5-(Hydroxyimino)-5,6,7,8-Tetrahydroquinazolin-2-Amine

Mechanistic Insights and Optimization

Role of Solvent and Temperature

Pyridine enhances nucleophilicity in cyclocondensation by stabilizing intermediates through hydrogen bonding. Elevated temperatures (100°C) accelerate imine formation but risk decomposition if prolonged beyond 24 h. Ethanol, used in oxime-mediated routes, balances solubility and reactivity while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinazoline derivatives with various functional groups.

Reduction: Aminoquinazoline derivatives.

Substitution: Substituted quinazoline derivatives with different functional groups replacing the hydroxyimino group.

Scientific Research Applications

5-(hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-(hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine with structurally related quinazoline derivatives:

Pharmacological Activities

- Antimicrobial Activity : Thiophene-substituted tetrahydroquinazoline analogs exhibit antibacterial effects (MIC: 8–32 µg/mL against S. aureus and E. coli) .

- Analgesic Activity : Pyrazole and thiazole derivatives of quinazoline show significant pain relief in rodent models (ED₅₀: 25–50 mg/kg) .

- Enzyme Inhibition: Tetrahydroquinazoline derivatives act as non-covalent thrombin inhibitors (IC₅₀: 10–100 nM) , while pyrimidine-thiazole hybrids target kinases like EGFR .

Physicochemical Properties

Key Research Findings

Synthetic Efficiency : One-pot multicomponent reactions reduce synthesis steps for tetrahydroquinazoline derivatives, achieving yields >70% .

Bioactivity Trends : Substitution at C4/C8 with aromatic or heteroaromatic groups (e.g., thiophene) enhances antimicrobial potency .

Biological Activity

5-(Hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-(Hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine features a quinazoline core structure that contributes to its unique chemical properties. The presence of the hydroxyimino group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that 5-(hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine exhibits antimicrobial properties . Studies have shown its effectiveness against various bacterial strains. For example, it has been evaluated against Gram-positive and Gram-negative bacteria, demonstrating notable inhibitory effects.

Anticancer Activity

The compound has also been investigated for its anticancer properties . It shows potential as a therapeutic agent in targeting specific cancer cell lines. In vitro studies have reported that it can induce apoptosis in cancer cells and inhibit cell proliferation.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HEPG2 | 4.17 - 5.99 | Cytotoxicity |

| HELA | 3.56 - 5.39 | Cytotoxicity |

| K-562 | 3.35 - 5.59 | Antitumor activity |

The mechanism through which 5-(hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine exerts its biological effects involves interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Receptor Modulation : It can interact with receptors that play a role in cell signaling pathways related to growth and survival.

- Induction of Apoptosis : Evidence suggests it can trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

- Antitumor Activity Study : A series of quinazoline derivatives were evaluated for their antitumor activity against several cell lines including HEPG2 and HELA. The results indicated that compounds similar to 5-(hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine showed IC50 values ranging from 3.35 to 5.99 μM .

- Antimicrobial Efficacy : Another study highlighted the compound's efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antimicrobial agents .

- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound could modulate key signaling pathways associated with cancer progression and resistance to therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a tetrahydroquinazolin-2-amine precursor. A common approach involves condensation reactions with hydroxylamine derivatives under controlled pH (e.g., acetic acid catalysis) to introduce the hydroxyimino group (#user-content-evidence-1).

- Step 2 : Optimize solvent polarity (e.g., polar aprotic solvents like DMF) to enhance nucleophilicity during substitution reactions (#user-content-evidence-8).

- Step 3 : Use reflux conditions (80–100°C) for 6–8 hours, monitoring progress via TLC or HPLC (#user-content-evidence-14).

- Key Data : Yields typically range from 60–75%, with purity >95% confirmed by NMR and LC-MS (#user-content-evidence-20).

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodology :

- X-ray crystallography : Resolves the bicyclic quinazolinone core and hydroxyimino group geometry (#user-content-evidence-10).

- NMR spectroscopy : H and C NMR confirm proton environments (e.g., NH at δ 6.8–7.2 ppm) and carbon connectivity (#user-content-evidence-20).

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) (#user-content-evidence-8).

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology :

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or oxidoreductases using fluorogenic substrates (#user-content-evidence-2).

- Cellular viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) (#user-content-evidence-19).

- Data Interpretation : IC values <10 μM suggest therapeutic potential (#user-content-evidence-2).

Advanced Research Questions

Q. How can contradictory results in enzyme inhibition assays be resolved?

- Methodology :

- Control experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) (#user-content-evidence-2).

- Competitive binding studies : Use isothermal titration calorimetry (ITC) to distinguish direct inhibition from allosteric effects (#user-content-evidence-4).

- Kinetic analysis : Apply Michaelis-Menten or Lineweaver-Burk plots to identify inhibition type (competitive vs. non-competitive) (#user-content-evidence-2).

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Methodology :

- Structural modifications : Introduce lipophilic groups (e.g., fluorinated aryl rings) to enhance membrane permeability (#user-content-evidence-19).

- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to improve aqueous solubility (#user-content-evidence-8).

- Pharmacokinetic profiling : Measure plasma half-life (t) and AUC in rodent models via LC-MS/MS (#user-content-evidence-4).

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with higher potency?

- Methodology :

- Core scaffold variations : Synthesize derivatives with substituted tetrahydroquinazoline rings (e.g., methyl, chloro) and compare activity (#user-content-evidence-4).

- Functional group swaps : Replace the hydroxyimino group with carboxamide or sulfonamide moieties to assess electronic effects (#user-content-evidence-19).

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (#user-content-evidence-2).

Q. What experimental approaches address low yield in large-scale synthesis?

- Methodology :

- Catalyst screening : Test Pd/C or Raney nickel for hydrogenation steps to reduce byproducts (#user-content-evidence-1).

- Flow chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce reaction time (#user-content-evidence-8).

- Process optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry) (#user-content-evidence-14).

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational docking predictions and experimental binding data?

- Methodology :

- Validate force fields : Compare AMBER vs. CHARMM parameters in MD simulations (#user-content-evidence-2).

- Crystallographic validation : Solve co-crystal structures of the compound bound to the target protein (#user-content-evidence-10).

- Solvent effects : Account for solvation entropy in binding free energy calculations (e.g., MM/PBSA) (#user-content-evidence-4).

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.